molecular formula C10H20N2O3 B8339432 N2-(tert-butoxycarbonyl)-N1,2-dimethylalaninamide CAS No. 84827-08-7

N2-(tert-butoxycarbonyl)-N1,2-dimethylalaninamide

Cat. No. B8339432
CAS RN: 84827-08-7
M. Wt: 216.28 g/mol
InChI Key: UMVBTPFPRIESHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(tert-butoxycarbonyl)-N1,2-dimethylalaninamide is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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properties

CAS RN

84827-08-7

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-10(4,5)7(13)11-6/h1-6H3,(H,11,13)(H,12,14)

InChI Key

UMVBTPFPRIESHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(tert-butoxycarbonyl)-2-methylalanine (2.87 g, 14.13 mmol) was dissolved in THF (20 ml) and cooled to −10° C. (acetone/ice). N-methylmorpholine (2.14 g, 21.2 mmol) was added followed by iso-butylchloroformate (2.12 g, 15.5 mmol, 1.1 equivalents) over a period of 3 minutes. The reaction mixture was allowed to stir for 10 minutes, split in two equal halves (approximately 12 ml each). One sample was treated with methylamine in THF (5 ml of 2.0M solution) and the resulting mixture was evaporated to dryness. The residues were re-dissolved in dichloromethane (30 ml), washed with water, saturated aqueous sodium hydrogen carbonate, water, dried over magnesium sulfate and evaporated to dryness to give N2-(tert-butoxycarbonyl)-N1,2-dimethylalaninamide (0.67 g, 42.6%), which was used without further purification, 1H NMR Spectrum: (DMSO-d6) 1.29 (s, 6H), 1.37 (s, 9H), 2.50 (s, 3H), 6.57 (br s, 1H), 6.93 (br s, 1H)
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
acetone ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.14 g
Type
reactant
Reaction Step Three
Quantity
2.12 g
Type
reactant
Reaction Step Four

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